molecular formula C10H4O2S2 B011667 Benzo[1,2-b:4,5-b']dithiophene-4,8-dione CAS No. 32281-36-0

Benzo[1,2-b:4,5-b']dithiophene-4,8-dione

Cat. No.: B011667
CAS No.: 32281-36-0
M. Wt: 220.3 g/mol
InChI Key: SIUXRPJYVQQBAF-UHFFFAOYSA-N
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Description

Benzo[1,2-b:4,5-b]dithiophene-4,8-dione (BDD) is an organic compound containing a dithiophene ring with two oxygen atoms at the 4 and 8 positions. It is a heterocyclic aromatic compound with a molecular formula of C6H4S2O2. BDD is an important chemical building block for a variety of organic materials, particularly in the synthesis of polymeric materials. The unique properties of BDD make it an attractive choice for a variety of scientific research applications.

Scientific Research Applications

  • Photovoltaic Performance Enhancement : Fluorine substitution in terpolymers based on benzo[1,2-c:4,5-c']dithiophene-4,8-dione and benzothiadiazole units enhances photovoltaic performance. This improvement is attributed to better intermolecular interactions and planarization (Kini et al., 2018).

  • Synthesis for Organic Electronics : A straightforward synthesis method for benzo[1,2-b:6,5-b']dithiophene-4,5-dione (BDTD) has been developed, enabling its transformation into diverse molecules for use in π-conjugated materials for organic electronics (Arroyave et al., 2012).

  • Potential in Polymer Solar Cells : Donor-acceptor (D-A) copolymers with benzo[1,2-b:4,5-c′]dithiophene-4,8-dione as an acceptor unit show promise for efficient power conversion in polymer solar cells (Zhao et al., 2016).

  • Low Band Gap Polymers : Polymers containing benzo[1,2-b:4,5-c′]dithiophene-4,8-dione demonstrate promising photovoltaic properties with potential applications in green energy conversion (Cao et al., 2012).

  • Ultraviolet Light Emission : Protecting the diketone of benzo[1,2-b:6,5-b']dithiophene-4,5-dione with ethylene glycol produces isomers that effectively emit ultraviolet light, expanding the emission boundary of 3,3′-fused dithiophenes (Li & Kiefel, 2023).

  • Organic Solar Cells Synthesis : A monomer for polymer solar cells, 2,6-Bis(trimethyltin)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b′]dithiophene, was synthesized, providing insights into its structure and potential applications in solar energy (Zhu-chai, 2013).

  • Electron-Withdrawing Substitutions : Electron-withdrawing substitutions on BDTD and related compounds can improve the power conversion efficiency of organic solar cells by controlling the band gap and planar conformation (Saravanan et al., 2018).

  • Highly Efficient Polymer Solar Cells : Modulation of bridges in BDT-TPD based copolymers can achieve polymer solar cells with power conversion efficiency as high as 7.71% (Liu et al., 2015).

  • Air-Stable n-Type Organic Field-Effect Transistors : A novel semiconducting quinone derivative of benzo[1,2-b:4,5-c']dithiophene-4,8-dione enables the creation of air-stable n-type organic field-effect transistors with high electron mobility (Mamada et al., 2010).

Properties

IUPAC Name

thieno[2,3-f][1]benzothiole-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUXRPJYVQQBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)C3=C(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186030
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32281-36-0
Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032281360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32281-36-0
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Record name (Benzo(1,2-b:4,5-b)dithiophene-4,8-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (BENZO(1,2-B:4,5-B)DITHIOPHENE-4,8-DIONE)
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Synthesis routes and methods

Procedure details

N,N-diethylthiophene-3-carboxamide (18.3 g, 0.1 mol) was dissolved in THF (100 mL) in a flame dried flask kept under an inert atmosphere. The reaction flak was placed in an ice bath followed by the dropwise addition of n-BuLi (40.0 mL, 2.5 M BuLi in hexane) over a period of 30 minutes. The reaction mixture was then allowed to warm to room temperature and stirred over a period of 2 hours. The reaction mixture was subsequently slowly poured into ice water (250 mL) and stirred for several hours. The resulting reaction mixture was filtered and the yellow precipitate washed successively with water, methanol (50 mL) and hexanes (50 mL). The title compound was obtained as a yellow powder (yield: 75%): GC-Ms: 220; 1H NMR (400 MHz, CDCl3,ppm) δ: 7.69-7.68(d, 2H), 7.65-7.64(d, 2H); 1H NMR (400 MHz, DMSO-d6, ppm) δ: 8.12-8.11(d, 2H), 7.60-7.59(d, 2H); 13C NMR (100 MHz, CDCl3, ppm) δ: 174.7, 145.1, 143.1, 133.8, 126.8.
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Benzo[1,2-b:4,5-b']dithiophene-4,8-dione a promising material for organic electronics?

A1: this compound possesses several characteristics desirable for organic electronics:

  • High Electron Affinity: As a quinone, it readily accepts electrons, making it suitable for n-type organic semiconductors. []
  • Columnar Structure: Its molecular arrangement facilitates efficient intermolecular interactions, enhancing electron mobility. []
  • Air Stability: Devices using this compound show promising air stability, crucial for real-world applications. []
  • Red-Shifted Emission: When incorporated into donor-π-acceptor-π-donor molecules, it contributes to red-shifted emission, valuable for developing red emitters. []

Q2: How does the structure of this compound influence its properties as an electrode material for lithium-ion batteries?

A2: The symmetrical planar and conjugated structure of this compound, along with the absence of α-H, contributes to its:

  • High Redox Potential: This enables efficient charge transfer processes in batteries. []
  • High Diffusion Coefficient: Facilitates faster ion transport within the battery. []
  • Electrochemical Stability: Ensures long-term performance and cycling stability. []

Q3: Can this compound be used to improve the performance of lithium-oxygen batteries?

A3: Research suggests that this compound shows promise as a solution-mediated oxygen reduction reaction (ORR) catalyst in lithium-oxygen batteries. [] Its presence can:

  • Promote Solution-Mediated ORR: This inhibits the formation of detrimental LiO2 intermediates, improving cycle stability. []
  • Reduce Byproduct Formation: By shifting the ORR pathway, it limits the generation of byproducts that degrade battery performance. []

Q4: How does the acid dissociation constant (pKa) of this compound impact its performance in aqueous lithium-ion cells?

A4: The pKa of this compound, specifically its polymeric form poly(this compound-2,6-diyl sulfide) (PBDTDS), influences its performance at different pH levels:

  • High pH Stability: PBDTDS demonstrates superior capacity and cycle life at pH 13 compared to other quinone-based polymers with different pKa values. []
  • Influence on Capacity and Cycle Life: The pKa difference between PBDTDS and other polymers like PAQS explains the observed variations in capacity and cycle stability in aqueous lithium-ion cells. []

Q5: What are the advantages of using this compound as a solid additive in non-fullerene polymer solar cells (NF-PSCs)?

A5: this compound (BDT-2), when used as a solid additive in NF-PSCs, offers several benefits:

  • Volatilizability: Its ability to vaporize upon heating eliminates residue issues associated with liquid additives, improving device reproducibility. []
  • Enhanced Morphology: BDT-2 promotes favorable molecular arrangement, enhancing absorption, charge transfer, and crystallinity within the active layer. []
  • Improved Photovoltaic Performance: NF-PSCs with BDT-2 exhibit suppressed bimolecular recombination and optimized domain morphology, leading to higher power conversion efficiencies (PCEs). []

Q6: How can computational chemistry be used to study this compound?

A6: Computational methods like Density Functional Theory (DFT) can provide valuable insights into the interactions of this compound with other materials:

  • Adsorption Studies: DFT calculations reveal the strong physisorption of this compound on surfaces like graphene and hexagonal boron nitride (h-BN). []
  • Work Function Analysis: DFT can predict work function shifts upon adsorption, aiding in the design of efficient electrode materials. []
  • Solubility Predictions: Computational studies contribute to understanding the solubility behavior of this compound and its potential impact on battery performance. []

Q7: How does the structure of this compound lend itself to derivatization and what are the potential applications of its derivatives?

A7: The presence of reactive C-H bonds on the this compound core allows for diverse functionalization:

  • Palladium-Catalyzed Arylation: This method enables the synthesis of 2-arylbenzo[1,2‐b:4,5‐b']dithiophene‐4,8‐diones, expanding the structural diversity of this class of compounds. []
  • Polymerization: this compound can be incorporated into polymers like PBDTDS, tailoring properties for specific applications like aqueous batteries. []
  • Donor-Acceptor Systems: Incorporating it as an acceptor moiety in donor-acceptor molecules allows for the development of red-emitting materials. []

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